molecular formula C18H21N3O5S B2828836 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048663-91-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2828836
CAS No.: 1048663-91-7
M. Wt: 391.44
InChI Key: RFNIGHHKVXGNFJ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in regio-, diastereo-, and enantioselective reactions sets it apart from other similar compounds .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-6-16(21)17(22)19-18-14-4-2-5-15(14)20-26-18/h7-10,16H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIGHHKVXGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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